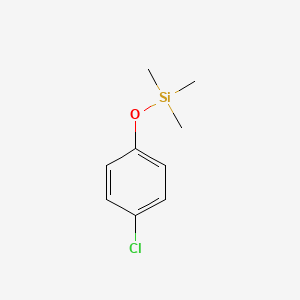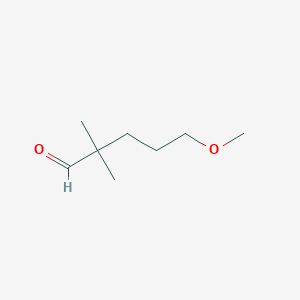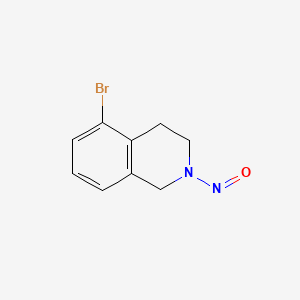
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline: is a nitrogen-containing heterocyclic organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by nitrosation. One common method is to react 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-bromo-2-nitro-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 5-bromo-2-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the bromine and nitroso groups.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitroso group.
2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
Uniqueness: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9BrN2O |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2 |
InChI-Schlüssel |
XOQOAYAPPLOROL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=CC=C2)Br)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



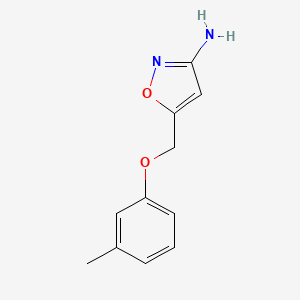

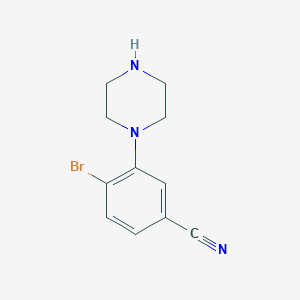
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)

![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
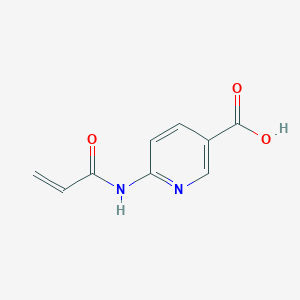

![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
